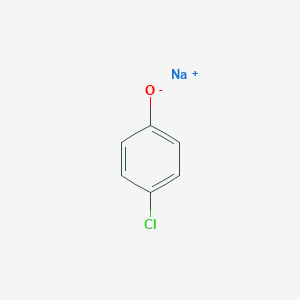
sodium;4-chlorophenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of chemical compounds often involves multiple synthetic routes and reaction conditions. For sodium;4-chlorophenolate, the synthetic route would typically involve the selection of appropriate starting materials, reagents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, would be optimized to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques would ensure consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions: sodium;4-chlorophenolate may undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific reactions would depend on the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound could include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, would be tailored to facilitate the desired transformation.
Major Products: The major products formed from the reactions of this compound would depend on the specific reaction pathway. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could result in the formation of new functionalized compounds.
Aplicaciones Científicas De Investigación
sodium;4-chlorophenolate could have a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it might be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it could be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, this compound might be utilized in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of sodium;4-chlorophenolate would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism would depend on the structure and functional groups of the compound.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to sodium;4-chlorophenolate could include other molecules with comparable structures or functional groups. These might be identified through computational methods or experimental screening.
Uniqueness: The uniqueness of this compound would be highlighted by its specific chemical structure, reactivity, and potential applications. Comparing it with similar compounds would help to elucidate its distinct properties and advantages in various scientific and industrial contexts.
Propiedades
IUPAC Name |
sodium;4-chlorophenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPLEOLETMZLIB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
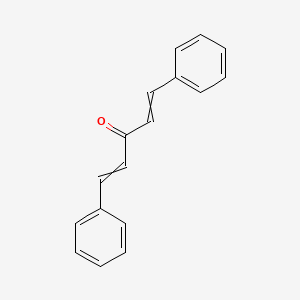
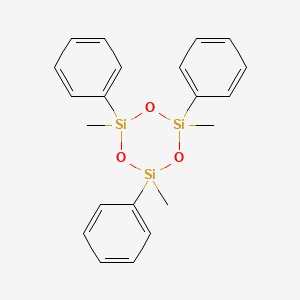

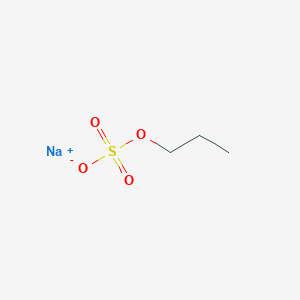
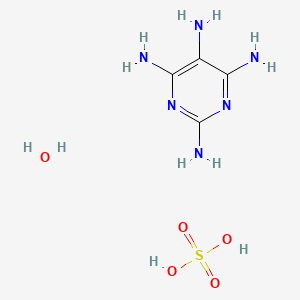
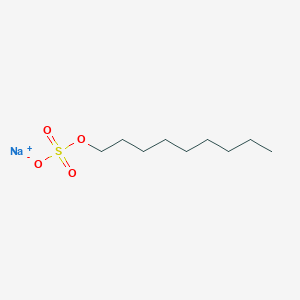
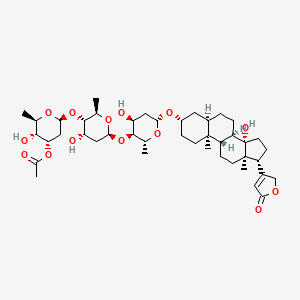
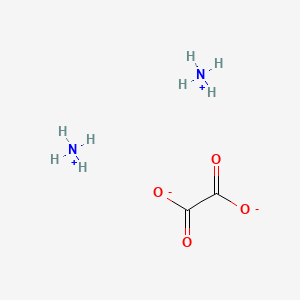
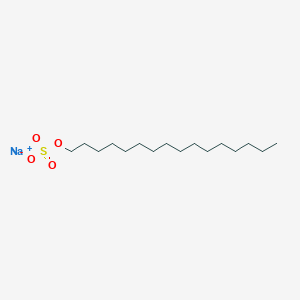
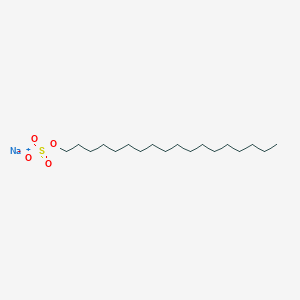

![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B7820709.png)
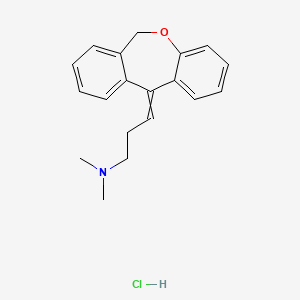
![sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B7820742.png)
